molecular formula C17H17NO2 B3155684 (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 807642-53-1

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No. B3155684
M. Wt: 267.32 g/mol
InChI Key: SRFSMZXSPNWGLF-FMIVXFBMSA-N
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Description

“(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one” is a specialty product used for proteomics research . The molecular formula is C17H17NO2, and the molecular weight is 267.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one” are not fully detailed in the available resources. Its molecular formula is C17H17NO2, and it has a molecular weight of 267.32 . More specific properties like boiling point, melting point, and density are not provided in the current resources .

Scientific Research Applications

Crystal Structure and Molecular Interactions

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one and related compounds exhibit complex molecular interactions and crystal packing, revealing interactions such as N⋯π, O⋯π, and hydrogen bonding, which are crucial for understanding their structural properties and potential applications in material science. These interactions contribute to their unique crystal structures and may influence their physical properties and functionality in various applications, including organic electronics and photonics (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Antioxidant Activity

The antioxidant activity of compounds structurally related to (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied, indicating that these compounds, especially those with hydroxyl substitutions, can exhibit significant antioxidant properties. This suggests potential applications in developing novel antioxidants for pharmaceutical or nutraceutical uses (Chiara Sulpizio, A. Roller, G. Giester, A. Rompel, 2016).

Nonlinear Optical Properties

Research on derivatives of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has explored their nonlinear optical properties using techniques such as the Z-scan technique and density functional theory (DFT) method. These studies suggest potential applications in optical limiting, laser protection, and the development of new materials for photonic devices (Elizabeth Mathew, Vinutha V. Salian, I. Joe, B. Narayana, 2019).

Antiviral Potential Against SARS-CoV-2

An in silico study investigated the potential interactions of 4′-acetamidechalcones, structurally similar to (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, with protein targets in SARS-CoV-2. These findings provide a foundation for future research into the development of new antiviral agents, suggesting that chalcone derivatives could inhibit virus interaction with host cells and interfere with viral replication (Francisco Wagner Q. Almeida-Neto et al., 2020).

Photophysical Properties

Studies on chalcone derivatives, including those similar to (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, have focused on their photophysical properties, investigating how solvent polarity affects absorption and fluorescence. These properties are essential for applications in organic electronics, sensors, and fluorescent probes, indicating that the solvatochromic effects and intramolecular charge transfer (ICT) interactions play a significant role in their photophysical behavior (Rekha Kumari, A. Varghese, Louis George, Y. Sudhakar, 2017).

Future Directions

The future directions for research on “(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one” are not specified in the available resources. Given its use in proteomics research , it may have potential applications in studying protein structure and function, but this would require further investigation.

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2,18H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSMZXSPNWGLF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200583
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

CAS RN

807642-53-1
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807642-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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